molecular formula C20H15Cl4NO B12624177 1,3-Bis[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one CAS No. 919366-67-9

1,3-Bis[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one

Cat. No.: B12624177
CAS No.: 919366-67-9
M. Wt: 427.1 g/mol
InChI Key: DQIPYOQQEPEXGV-UHFFFAOYSA-N
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Description

1,3-Bis[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one is a complex organic compound characterized by its unique structure, which includes two 2,6-dichlorophenyl groups attached to a pyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichlorobenzyl chloride with 2-methyl-4-pyridone under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the replacement of chlorine atoms with other functional groups .

Scientific Research Applications

1,3-Bis[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Bis[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one is unique due to its specific combination of dichlorophenyl groups and pyridinone core, which imparts distinct chemical and biological properties.

Properties

CAS No.

919366-67-9

Molecular Formula

C20H15Cl4NO

Molecular Weight

427.1 g/mol

IUPAC Name

1,3-bis[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4-one

InChI

InChI=1S/C20H15Cl4NO/c1-12-13(10-14-16(21)4-2-5-17(14)22)20(26)8-9-25(12)11-15-18(23)6-3-7-19(15)24/h2-9H,10-11H2,1H3

InChI Key

DQIPYOQQEPEXGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CN1CC2=C(C=CC=C2Cl)Cl)CC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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